Cicloxolone

Description

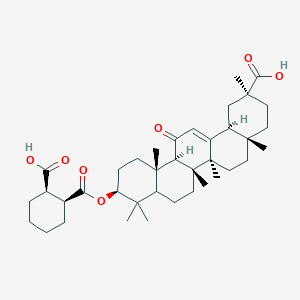

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H56O7 |

|---|---|

Molecular Weight |

624.8 g/mol |

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44)/t22-,23+,25-,27?,28+,29-,34-,35+,36+,37-,38-/m1/s1 |

InChI Key |

IPIHZIYZLLMCRF-ZSJZDYJNSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |

Isomeric SMILES |

C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)[C@H]6CCCC[C@H]6C(=O)O)C)(C)C(=O)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |

Synonyms |

3-hydroxy-11-oxoolean-12-en-30-oic acid 1,2-cyclohexanedicarboxylate cicloxolone cicloxolone sodium cicloxolone, (3beta(cis),20beta)-isomer, disodium salt |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Cicloxolone

Elucidation of Antiviral Modalities

Cicloxolone's antiviral activity stems from its ability to interfere with multiple stages of the viral life cycle. This interference is largely non-specific, affecting a wide range of viruses by disrupting host cell functions that viruses exploit for their own propagation. ncats.io

Interaction with Cellular Membrane Functionality

This compound (B1199628) induces significant alterations in the functionality of cellular membranes. Treatment of cells with this compound leads to morphological changes in the plasma membrane and an increase in its protein permeability. This disruption of the plasma membrane's integrity is a key aspect of its antiviral action, as it interferes with the normal physiological environment required for viral replication. microbiologyresearch.org At concentrations greater than 50 µM, this compound causes both uninfected and herpes simplex virus (HSV)-infected cell membranes to become progressively leaky. microbiologyresearch.org This effect on membrane function is a primary contributor to its broad-spectrum antiviral properties.

Perturbations of Golgi Apparatus and Glycoprotein (B1211001) Trafficking

A significant component of this compound's antiviral activity is its impairment of the Golgi apparatus, a critical organelle for the post-translational modification and trafficking of viral glycoproteins. qeios.commicrobiologyresearch.orgmedkoo.com These glycoproteins are essential for several viral functions, including assembly, budding, and infectivity.

This compound treatment leads to disruptive vacuolation of the Golgi complex, which in turn inhibits the processing of viral glycoproteins. Specifically, it has been shown to inhibit the glycosylation and sulphation of both host and viral proteins. microbiologyresearch.org This effect is analogous to that of monensin, a known inhibitor of Golgi apparatus function. In vesicular stomatitis virus (VSV)-infected cells, this compound impairs the transport of the G glycoprotein to the cell surface, leading to an intracellular accumulation of viral G and M proteins. nih.govmicrobiologyresearch.org This disruption of glycoprotein trafficking is a key mechanism by which this compound inhibits the assembly of new virus particles. nih.govmicrobiologyresearch.org

The antiviral activity of this compound against Bunyamwera and Germiston viruses can be entirely attributed to its inhibitory effect on glycoprotein processing. microbiologyresearch.orgepa.gov For Semliki Forest virus (SFV), the drug's impact on the Golgi causes the cytoplasmic assembly of infectious virus within vacuoles, thereby impairing virus release without affecting the total yield of infectious virus. microbiologyresearch.orgepa.gov

Influence on Viral Assembly and Maturation Processes

This compound significantly interferes with the assembly and maturation of new virus particles. This effect is a direct consequence of the aforementioned perturbations of cellular membranes and the Golgi apparatus. In HSV-infected cells, this compound not only reduces the yield of virus particles but also dramatically increases the particle-to-plaque-forming-unit (p.f.u.) ratio, indicating a substantial loss of viral quality and infectivity.

The polypeptide profile of virus particles produced in the presence of this compound is markedly different from those produced in its absence. microbiologyresearch.org This alteration in the constituent polypeptides of the virion is correlated with the observed loss of infectivity. In the case of VSV, this compound reduces the number of assembled and released particles by 100- to 1000-fold. nih.govmicrobiologyresearch.org Similarly, for reovirus type 3, this compound has a dose-dependent biphasic effect on the particle-to-p.f.u. ratio. microbiologyresearch.orgepa.gov At lower concentrations, it leads to the production of poor-quality, non-infectious virus, while at higher concentrations, the assembly of these low-quality viruses is prevented altogether. microbiologyresearch.orgepa.gov

Modulation of Viral Macromolecular Synthesis

This compound also exerts an influence on the synthesis of viral macromolecules, although this is considered a secondary effect resulting from its primary actions on cellular membranes and the Golgi. nih.govncats.io Treatment with this compound can lead to a decrease in the level of protein synthesis in general.

In studies with HSV, this compound was found to significantly reduce the synthesis of several viral polypeptides. microbiologyresearch.org Furthermore, it affected the transport of certain viral proteins between the nucleus and the cytoplasm. microbiologyresearch.org While some inhibition of cellular DNA synthesis was observed with 300 µM this compound, it was relatively slight, and no consistent effect on HSV DNA synthesis was identified. microbiologyresearch.org In VSV-infected cells, the reduced production of virus particles is partly due to the suppression of VSV secondary transcription and viral protein synthesis. nih.govmicrobiologyresearch.org

Interplay with Host Cell Biological Pathways

The antiviral action of this compound is intrinsically linked to its interaction with and disruption of host cell biological pathways that are co-opted by viruses during their replication cycle. Since viruses are obligate intracellular parasites, they rely heavily on the host cell's machinery for their propagation. nih.gov

This compound's primary targets are cellular membrane systems. By disturbing the normal functioning of the plasma membrane and the Golgi apparatus, this compound creates an intracellular environment that is no longer conducive to viral replication. microbiologyresearch.org The drug-induced changes to the plasma membrane's permeability and the impairment of the Golgi's role in protein processing and trafficking are prime examples of how this compound leverages the virus's dependence on host cell functions to exert its antiviral effect. nih.gov

The table below summarizes the effects of this compound on various viruses.

| Virus | Effect of this compound | Reference |

|---|---|---|

| Herpes Simplex Virus (HSV) | Reduces particle yield, increases particle/p.f.u. ratio, alters polypeptide profile of virions, inhibits glycoprotein processing. | microbiologyresearch.org |

| Vesicular Stomatitis Virus (VSV) | Reduces assembled and released particles 100- to 1000-fold, impairs transport of G glycoprotein, suppresses secondary transcription and protein synthesis, has a virucidal effect. | nih.govmicrobiologyresearch.org |

| Bunyamwera and Germiston Viruses | Antiviral activity is entirely due to inhibition of glycoprotein processing. | microbiologyresearch.orgepa.gov |

| Semliki Forest Virus (SFV) | Causes cytoplasmic assembly of infectious virus within vacuoles, impairing release but not total infectious yield. | microbiologyresearch.orgepa.gov |

| Reovirus Type 3 | Biphasic effect on particle:p.f.u. ratio; at low concentrations produces non-infectious virus, at high concentrations prevents assembly of low-quality virus. | microbiologyresearch.orgepa.gov |

Alterations in Lipid Microdomain Dynamics

Lipid microdomains, often referred to as lipid rafts, are dynamic, ordered regions within the cell membrane enriched in cholesterol and sphingolipids. embopress.orgnih.gov These domains serve as organizing centers for cellular signaling and are crucial for the entry, assembly, and budding of many viruses. embopress.orgnih.gov The composition and integrity of these microdomains are critical for their function. For instance, the hydrolysis of sphingomyelin (B164518) or cholesterol can disrupt the organization of these domains. embopress.org

While direct studies on this compound's specific impact on lipid microdomain dynamics are not extensively detailed in the provided search results, its known effects on cell membranes suggest a likely interaction. The disruption of membrane processes, a key feature of this compound's action, is consistent with alterations in the highly organized and lipid-dependent structure of these microdomains.

General Cell Membrane Process Disruptions and Cellular Responses

This compound induces significant disturbances in the normal functioning of cellular membranes, which are critical for viral replication. These disruptions manifest in several ways, including increased protein permeability of the plasma membrane and alterations in the post-translational modification of proteins, such as glycosylation and sulfation. Such changes can lead to a decrease in the levels of viral glycoproteins expressed on the surface of infected cells.

The cellular response to such membrane disruption is a complex process aimed at restoring homeostasis. nih.govuantwerpen.be Even minor physical disruptions can trigger a cascade of events, including the reassembly of microtubules to facilitate the transport of lipids to the injury site for membrane resealing. nih.gov These cellular responses are critical for cell survival following membrane injury. nih.gov

Potential Interactions with Intracellular Signaling Cascades

Intracellular signaling cascades are complex pathways that transmit signals from the cell surface to intracellular targets, culminating in a cellular response. openaccessjournals.compressbooks.pub These cascades are essential for a multitude of cellular functions, including those hijacked by viruses for their own replication. The disruption of cell membrane integrity by compounds like this compound can have profound effects on these signaling pathways.

For instance, the physical organization of signaling components is often scaffolded by proteins containing PDZ domains, which bring together transmembrane proteins, cytoskeletal elements, and signaling enzymes. nih.gov By altering the membrane environment, this compound could indirectly disrupt these carefully orchestrated signaling complexes. Furthermore, G protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of signaling processes, are known to be influenced by the lipid environment of the membrane. mdpi.com While direct interaction of this compound with specific signaling molecules is not explicitly detailed, its membrane-disrupting properties suggest a broad, indirect influence on intracellular signaling.

Comparative Analysis of Antiviral Specificity and Broad-Spectrum Activity

This compound exhibits a broad spectrum of antiviral activity, inhibiting the replication of viruses from several different families. However, there are also notable differences in susceptibility among various viruses and even between strains of the same virus. nih.gov

Viral Strain-Dependent Susceptibility (e.g., Herpes Simplex Viruses)

A clear example of viral strain-dependent susceptibility is observed with Herpes Simplex Virus (HSV). Studies have consistently shown that HSV-2 is more sensitive to this compound than HSV-1. nih.gov This difference in sensitivity suggests that in addition to its non-specific membrane effects, this compound's action involves specific interactions with viral gene products. nih.gov

Research utilizing intertypic recombinants of HSV-1 and HSV-2 has indicated that the genetic determinants for this differential sensitivity are located in more than one non-contiguous region of the viral genome. nih.gov Specifically, the gene regions encoding glycoproteins gH and gC have been implicated in determining the level of sensitivity to this compound. nih.govmicrobiologyresearch.org This finding is supported by analogous results obtained with monensin, an inhibitor of Golgi apparatus glycosylation. nih.gov

The following table summarizes the differential sensitivity of HSV-1 and HSV-2 to this compound:

| Feature | HSV-1 | HSV-2 |

| Susceptibility to this compound | Less Sensitive | More Sensitive |

| Implicated Viral Genes | gH, gC | gH, gC |

Activity Across Diverse Viral Families (e.g., Rhabdoviruses, Bunyaviruses, Picornaviruses, Reoviruses)

This compound's antiviral activity extends to a wide array of viral families, underscoring its broad-spectrum nature. It has been shown to inhibit the growth of rhabdoviruses (like vesicular stomatitis virus), bunyaviruses, picornaviruses (like poliovirus), and reoviruses. ncats.ioepa.gov

The mechanisms of inhibition can vary between different viral families. For instance, in the case of vesicular stomatitis virus, this compound reduces the number of assembled and released virus particles by 100- to 1000-fold and decreases the infectious virus yield by 1000- to 10000-fold. ncats.ioncats.io This is achieved through a combination of suppressing viral transcription and protein synthesis, and perturbing virion assembly. ncats.io For Bunyamwera and Germiston viruses, the antiviral activity is primarily due to the inhibition of glycoprotein processing, a monensin-like effect. epa.gov

In contrast, the replication of Semliki Forest virus, a togavirus, does not appear to be significantly inhibited by this compound, although the drug does cause a relocation of assembled virus into cytoplasmic vacuoles, thereby impairing virus release without affecting the total infectious virus yield. epa.gov

The table below provides a snapshot of this compound's activity against various viral families:

| Viral Family | Representative Virus(es) | Effect of this compound |

| Rhabdoviridae | Vesicular stomatitis virus | Reduction in virus particle assembly and release; suppression of viral transcription and protein synthesis. ncats.io |

| Bunyaviridae | Bunyamwera virus, Germiston virus | Inhibition of glycoprotein processing. epa.gov |

| Picornaviridae | Poliovirus type 1 | Inhibition of growth. |

| Reoviridae | Reovirus type 3 | Reduction in progeny production; dose-dependent effect on particle infectivity. epa.gov |

| Togaviridae | Semliki Forest virus | Impaired virus release due to relocation of assembled virus, but no change in total infectious virus yield. epa.gov |

Putative Chemokine Receptor Interactions

Chemokine receptors, such as CCR2 and CCR5, are G protein-coupled receptors that play a crucial role in immune cell migration and are implicated in various inflammatory diseases and cancer. biorxiv.org These receptors can exist as monomers, homodimers, or heterodimers, and their oligomerization state can influence signaling outcomes. mdpi.com

Advanced Research Methodologies and Experimental Models in Cicloxolone Studies

In Vitro Cellular and Virological Models

In vitro models, which are experiments conducted in a controlled environment outside of a living organism, are fundamental to virological research. emulatebio.com They allow for the detailed examination of viral replication cycles and the effects of antiviral compounds under defined conditions. emulatebio.com

Application of Established Mammalian Cell Line Systems

Established mammalian cell lines are indispensable tools in studying the effects of cicloxolone (B1199628). These cultured cells provide a reproducible and controlled system to observe viral replication and the impact of the compound. For instance, BSC-1 cells, a line of African green monkey kidney cells, have been utilized to study the replication of vesicular stomatitis virus (VSV) in the presence of this compound sodium. microbiologyresearch.orgnih.gov Other studies have employed a variety of cell lines to investigate the broad-spectrum antiviral activity of this compound against viruses from different families, including adenoviruses, reoviruses, picornaviruses, bunyaviruses, and togaviruses. The choice of cell line can be critical, as the cytotoxic effects of this compound can vary between different lines and are influenced by the physiological state of the cells. nih.gov

The use of these cell culture systems allows researchers to dissect the stages of the viral life cycle that are inhibited by this compound. microbiologyresearch.org For example, studies have shown that the compound is active throughout the replication cycle of VSV, suggesting it doesn't target a single, specific viral gene product but rather has a more complex mechanism of action. microbiologyresearch.orgnih.gov

Investigation Utilizing Recombinant Viral Constructs

Recombinant viral constructs are powerful tools for mapping the genetic determinants of drug sensitivity. In the context of this compound research, intertypic recombinants of herpes simplex virus (HSV) have been instrumental. By creating hybrid viruses between HSV-1 and HSV-2, which exhibit different sensitivities to this compound, researchers have been able to pinpoint the genetic loci responsible for this differential sensitivity. nih.gov

Specifically, studies using HSV-1/HSV-2 intertypic recombinants have mapped the difference in sensitivity to this compound to the locations of genes UL22 (which codes for glycoprotein (B1211001) H, gH) and UL44 (which codes for glycoprotein C, gC). This methodology allows for a more targeted investigation into the specific viral proteins and processes that are affected by the compound. The creation of these recombinant viruses typically involves co-transfecting host cells with viral genomic DNA and plasmids containing the desired genetic modifications. mdpi.com

Assays for Viral Particle Quantification and Infectivity Ratios

A key aspect of evaluating antiviral efficacy is to quantify the reduction in both the number of viral particles produced and their infectivity. In this compound studies, various assays are employed to determine these parameters.

Research has shown that this compound sodium significantly reduces the number of assembled and released vesicular stomatitis virus (VSV) particles by 100- to 1,000-fold. microbiologyresearch.orgnih.gov Even more dramatically, the yield of infectious virus is reduced by 1,000- to 10,000-fold. microbiologyresearch.orgnih.gov This disparity highlights a crucial finding: this compound not only decreases the quantity of virus produced but also severely diminishes the quality or infectivity of the progeny virus. nih.gov

This leads to a notable increase in the particle-to-plaque-forming-unit (p.f.u.) ratio, often by 10-fold or more. microbiologyresearch.orgnih.gov A higher particle/p.f.u. ratio indicates that a larger proportion of the viral particles being produced are non-infectious. This effect on viral quality has also been observed with other viruses, such as reovirus type 3, where this compound induced a dose-dependent biphasic effect on the particle:p.f.u. ratio. microbiologyresearch.org At lower concentrations, poor quality, non-infectious virus was produced, while at higher concentrations, the assembly of this low-quality virus was inhibited altogether. microbiologyresearch.org The antiviral effect of this compound can be manifested in three primary ways: a reduction in the yield of virus particles, a loss of relative infectivity (quality), and a direct virucidal effect on the drug. microbiologyresearch.orgepa.gov

| Virus | Effect of this compound | Fold Reduction in Particle Yield | Fold Reduction in Infectious Yield | Increase in Particle/p.f.u. Ratio |

| Vesicular Stomatitis Virus (VSV) | Reduced assembly and release | 100- to 1,000-fold microbiologyresearch.orgnih.gov | 1,000- to 10,000-fold microbiologyresearch.orgnih.gov | ≥ 10-fold microbiologyresearch.orgnih.gov |

| Herpes Simplex Virus (HSV) | Reduced assembled particles, greatly diminished infectious yield | Lower number of assembled particles nih.gov | 10,000- to 100,000-fold nih.gov | Dramatically increased |

| Reovirus Type 3 | Biphasic effect on particle:p.f.u. ratio | Fewer progeny produced microbiologyresearch.org | Dependent on concentration microbiologyresearch.org | Increased microbiologyresearch.org |

| Adenovirus Type 5 | Fewer progeny produced | Fewer progeny produced microbiologyresearch.org | Not specified | Not specified |

Ultrastructural Analysis via Electron Microscopy

Electron microscopy (EM) provides high-resolution images that allow for the visualization of viral structures and their interaction with host cell components. This ultrastructural analysis has been crucial in understanding the physical consequences of this compound treatment on virus-infected cells. gla.ac.uk

EM studies have revealed that the antiviral activity of this compound correlates with significant changes at the cellular level. In vesicular stomatitis virus (VSV)-infected cells, treatment with this compound leads to the intracellular accumulation of the viral G (glycoprotein) and M (matrix) proteins. microbiologyresearch.orgnih.gov This accumulation is a direct consequence of the drug impairing a function of the Golgi apparatus related to the transport of the VSV glycoprotein G to the cell surface. microbiologyresearch.orgnih.gov

Similarly, in herpes simplex virus (HSV)-infected cells, this compound induces ultrastructural changes that are linked to alterations in cell membrane-associated functions. These changes provide a visual confirmation of the biochemical and molecular data, showing how the drug disrupts the normal processes of viral assembly and maturation.

Biochemical and Molecular Biology Techniques

To delve deeper into the mechanisms of this compound action, researchers employ a range of biochemical and molecular biology techniques. These methods allow for the detailed analysis of specific macromolecules and their modifications.

Analysis of Protein Glycosylation and Processing

A significant focus of this compound research has been its effect on protein glycosylation, a critical post-translational modification for many viral proteins. nibsc.orgthermofisher.com Glycosylation, the attachment of sugar chains (glycans) to proteins, is essential for the proper folding, stability, and function of viral glycoproteins, which are often involved in viral entry and egress. nih.gov

Studies have demonstrated that this compound impairs Golgi apparatus functions that are related to the transport of viral glycoproteins. qeios.com This disruption has been observed with the vesicular stomatitis virus (VSV) glycoprotein G. microbiologyresearch.orgnih.gov The effect of this compound is analogous to that of known glycosylation inhibitors like tunicamycin (B1663573) and monensin. microbiologyresearch.orgnih.gov When VSV-infected cells are treated with these inhibitors, there is a similar intracellular accumulation of G and M proteins, suggesting a common mechanism of action that affects the assembly of new virus particles. microbiologyresearch.orgnih.gov

For herpes simplex virus (HSV), this compound has been shown to decrease the post-translational processing of some viral proteins, with a particular impact on glycosylation and sulphation. This leads to a reduction in the amount of HSV glycoproteins expressed on the surface of infected cells. The analysis of these effects often involves techniques such as SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis), which can reveal differences in the relative intensities and migration patterns of viral proteins synthesized in the presence of the drug. nih.gov

| Virus | Affected Protein(s) | Observed Effect of this compound | Consequence |

| Vesicular Stomatitis Virus (VSV) | Glycoprotein G, Matrix protein M microbiologyresearch.orgnih.gov | Impaired Golgi transport, reduced processing microbiologyresearch.orgnih.govqeios.com | Intracellular accumulation of G and M proteins, inhibition of virion assembly microbiologyresearch.orgnih.gov |

| Herpes Simplex Virus (HSV) | Various glycoproteins (e.g., gC, gH) | Decreased post-translational processing (glycosylation and sulphation) | Reduction in glycoproteins on the infected cell surface |

| Bunyamwera and Germiston viruses | Glycoproteins | Inhibition of glycoprotein processing microbiologyresearch.org | Antiviral activity microbiologyresearch.org |

Characterization of Biomolecular Interactions (e.g., Receptor Binding Assays, Enzyme Inhibition Studies)

This compound, a triterpenoid (B12794562) compound, has been the subject of various studies to elucidate its interactions with biological molecules, which is crucial for understanding its mechanism of action. ncats.io While specific receptor binding assays for this compound are not extensively detailed in the provided information, its broad-spectrum antiviral activity suggests a complex and possibly non-specific interaction with cellular components rather than a single high-affinity receptor target. ncats.io The drug's effects on different viruses and cell lines point towards a mechanism involving the disturbance of cellular membrane processes that are essential for viral replication.

Enzyme inhibition studies have provided more specific insights into this compound's biomolecular interactions. For instance, its structural relative, glycyrrhizin, has been shown to inhibit viral replication by targeting viral enzymes like the main protease (Mpro) of SARS-CoV-2. frontiersin.org Although direct enzyme inhibition data for this compound is limited in the search results, the effects of related triterpenoids suggest that this class of compounds can interfere with viral enzymatic processes. For example, glycyrrhizic acid and its derivatives have been shown to inhibit protein kinase P phosphorylation in a dose-dependent manner. researchgate.net

The following table summarizes the observed biomolecular interactions of this compound and related triterpenoids:

| Compound/Class | Target/Process | Observed Effect |

| This compound Sodium (CCX) | Cellular membrane processes | Disturbance of normal function, leading to broad-spectrum antiviral activity. |

| Glycyrrhizin | SARS-CoV-2 Main Protease (Mpro) | Inhibition of viral replication. frontiersin.org |

| Glycyrrhizic Acid & Derivatives | Protein Kinase P | Dose-dependent inhibition of phosphorylation. researchgate.net |

These findings underscore the importance of biomolecular interaction studies in defining the therapeutic potential and mechanism of action of this compound and its analogs.

Studies on Viral Nucleic Acid Synthesis and Encapsidation

Research into the antiviral mechanism of this compound has included investigations into its effects on the fundamental viral processes of nucleic acid synthesis and encapsidation. Studies on herpes simplex virus (HSV) have shown that while this compound has a potent antiviral effect, it does not appear to directly inhibit the synthesis of viral DNA. gla.ac.uk Furthermore, the encapsidation of HSV DNA into structures that are resistant to DNase, an enzyme that degrades DNA, was found to be unaffected by the presence of this compound. nih.govmicrobiologyresearch.org This suggests that the high particle-to-plaque-forming-unit (p.f.u.) ratio observed with this compound treatment is not due to a failure in assembling morphologically complete, core-containing capsids. nih.govmicrobiologyresearch.org

In contrast, studies with vesicular stomatitis virus (VSV) revealed that this compound can suppress VSV secondary transcription and the synthesis of viral proteins. microbiologyresearch.orgnih.gov This indicates that while this compound may not block the initial synthesis of viral genetic material in all cases, it can interfere with the transcriptional processes necessary for producing viral components. The inhibition of RNA synthesis is a predicted antiviral activity for compounds identified through computational studies as potential inhibitors of the Ebola virus protein VP35. nih.govresearchgate.net While not directly about this compound, this highlights that targeting viral nucleic acid synthesis is a recognized antiviral strategy for related compounds.

The table below summarizes the effects of this compound on viral nucleic acid synthesis and encapsidation across different viruses:

| Virus | Process | Effect of this compound |

| Herpes Simplex Virus (HSV) | DNA Synthesis | No direct inhibition observed. gla.ac.uk |

| Herpes Simplex Virus (HSV) | Encapsidation of DNA | Unaffected. nih.govmicrobiologyresearch.org |

| Vesicular Stomatitis Virus (VSV) | Secondary Transcription | Suppressed. microbiologyresearch.orgnih.gov |

These findings indicate that this compound's impact on viral replication is multifaceted and can vary depending on the specific virus, affecting processes downstream of initial nucleic acid synthesis in some instances.

Investigation of Cellular Protein Accumulation and Localization

Investigations into the effects of this compound on viral infections have revealed significant alterations in the accumulation and localization of cellular and viral proteins. In studies with vesicular stomatitis virus (VSV), treatment with this compound led to the intracellular accumulation of the viral glycoprotein (G) and matrix protein (M). microbiologyresearch.orgnih.gov This accumulation is attributed to the impairment of a Golgi apparatus function related to the transport of the G protein to the cell surface. microbiologyresearch.orgnih.gov This disruption in protein trafficking is a key factor in the perturbation of virion assembly. microbiologyresearch.orgnih.gov Interestingly, similar intracellular accumulation of G and M proteins was observed when VSV-infected cells were treated with glycosylation inhibitors like tunicamycin and monensin, suggesting a common mechanism of action affecting virion assembly. microbiologyresearch.orgnih.gov

In the context of herpes simplex virus (HSV), while this compound treatment does not prevent the assembly of mature capsids, it does lead to an abnormal composition of tegument and envelope proteins. This suggests that while the core viral structure is formed, the subsequent steps involving the acquisition of other essential proteins are disrupted. Ultrastructural studies using transmission electron microscopy showed that with increasing concentrations of this compound, there was an increase in the ratio of nuclear to cytoplasmic virus particles and a relative reduction in the percentage of enveloped virus particles in the cytoplasm. nih.govmicrobiologyresearch.org This points to a block or inefficiency in the process of envelopment and egress from the cell.

The table below details the observed effects of this compound on protein accumulation and localization:

| Virus | Proteins Affected | Observed Effect | Cellular Location |

| Vesicular Stomatitis Virus (VSV) | Glycoprotein (G) and Matrix Protein (M) | Intracellular accumulation. microbiologyresearch.orgnih.gov | Golgi apparatus and cytoplasm. microbiologyresearch.orgnih.gov |

| Herpes Simplex Virus (HSV) | Tegument and Envelope Proteins | Abnormal composition in released virions. | Cytoplasm. nih.govmicrobiologyresearch.org |

These findings highlight that a significant aspect of this compound's antiviral activity is its ability to interfere with the proper transport, processing, and incorporation of viral proteins, ultimately leading to the production of non-infectious or fewer infectious viral particles.

Computational and Theoretical Approaches

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation have become invaluable tools in understanding the interactions of small molecules like this compound with biological targets. These computational methods allow for the prediction and analysis of binding affinities and the dynamic behavior of ligand-protein complexes. nih.govmdpi.com

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding energy of the complex. researchgate.net For example, in a study identifying potential inhibitors for the Ebola virus protein VP35, molecular docking was used to screen a library of natural products. researchgate.net The results identified compounds with strong binding affinities to the target protein. researchgate.net

Following docking, molecular dynamics (MD) simulations are often employed to provide a more detailed view of the interaction over time. nih.govmdpi.com MD simulations can reveal the stability of the protein-ligand complex and identify key interacting residues. nih.govmdpi.com For instance, 50-nanosecond MD simulations were used to study the dynamic behavior of potential Ebola virus inhibitors complexed with VP35. nih.govmdpi.com The stability of these complexes was assessed by calculating the radius of gyration (Rg), which indicates the compactness of the protein structure. mdpi.com

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is another computational approach used to calculate the binding free energies of protein-ligand complexes from MD simulation trajectories. mdpi.com This method can provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com

The table below summarizes the key computational methodologies used in studying compounds like this compound:

| Methodology | Purpose | Key Output |

| Molecular Docking | Predicts binding orientation and affinity. researchgate.net | Binding energy (e.g., kcal/mol). researchgate.net |

| Molecular Dynamics (MD) Simulation | Analyzes the dynamic behavior and stability of the complex. nih.govmdpi.com | Trajectory of atomic positions over time, Radius of Gyration (Rg). mdpi.com |

| MM-PBSA | Calculates binding free energy. mdpi.com | Binding free energy (e.g., kJ/mol). mdpi.com |

These computational approaches are instrumental in the rational design and optimization of antiviral compounds by providing atomic-level insights into their mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Analogs and Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is particularly useful in drug discovery for predicting the activity of new analogs and derivatives, thereby guiding the synthesis of more potent compounds. researchgate.net

In the context of triterpenoids and related compounds, 2D-QSAR models have been developed to predict the biological activities of glycyrrhizic acid (GA) derivatives as potential agonists for Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). researchgate.net These models are built using a training set of compounds with known activities and are then validated using a test set. researchgate.net A successful QSAR model can then be used to screen virtual libraries of compounds and identify promising candidates for further investigation. researchgate.net For example, a 2D-QSAR model for PPAR-γ agonists showed a good correlation coefficient (R²) of 0.766 for the training set and 0.720 for the test set. researchgate.net

QSAR studies have also been applied to identify potential antiviral agents. For instance, a QSAR model was constructed from compounds with known activity against SARS-CoV-2, achieving a model accuracy of 0.71. researchgate.net This model was then used to predict the activity of a series of terpenes. researchgate.net The insights gained from QSAR models can help in understanding the structural features that are important for biological activity. nih.gov

The table below provides an overview of QSAR analysis as applied to compounds structurally related to this compound:

| QSAR Model Type | Target | Key Statistical Parameter | Application |

| 2D-QSAR | PPAR-γ Agonists | R² = 0.766 (training set), 0.720 (test set). researchgate.net | Prediction of PPAR-γ binding properties of glycyrrhizic acid derivatives. researchgate.net |

| QSAR | SARS-CoV-2 Inhibitors | Model Accuracy = 0.71. researchgate.net | Virtual screening of terpenes for anti-SARS-CoV-2 activity. researchgate.net |

| Comparative QSAR | Cyclo-oxygenase 2 (COX2) Inhibitors | r = 0.966, R² = 0.933. nih.gov | To understand the relationship between biological activity and molecular descriptors. nih.gov |

QSAR analysis, in conjunction with other computational methods like molecular docking, serves as a powerful tool in the discovery and optimization of novel therapeutic agents based on the this compound scaffold.

Chemical Synthesis and Derivatization Strategies for Research Probes

The synthesis and derivatization of natural products like this compound are essential for creating research probes to investigate their biological mechanisms. These chemical probes often incorporate reporter groups, such as fluorescent tags or biotin, to enable visualization and affinity-based purification of their cellular targets. hollins.edu

The chemical synthesis of such probes can be a multi-step process. embl.org A common strategy involves the derivatization of specific functional groups on the parent molecule. nih.gov For steroids and related compounds, derivatization often targets hydroxyl or carbonyl groups. nih.gov For example, phenolic hydroxyl groups can be acylated, and ketosteroids can be pretreated with hydroxylamine (B1172632) followed by modification of the oxime hydroxyl group. nih.gov These reactions can be designed to proceed under mild, aqueous conditions, which is advantageous when working with complex biological molecules. nih.gov

Parallel derivatization strategies have been developed to enable the broad-coverage analysis of steroid hormones by liquid chromatography-mass spectrometry (LC-MS). nih.gov In this approach, different derivatizing agents are used to target different functional groups simultaneously. nih.gov For instance, methoxyamine can be used for carbonyl groups and dansyl chloride for phenolic hydroxyl groups. nih.gov

The synthesis of chemical probes may also involve bio-orthogonal chemistry, which allows for reactions to occur in a cellular environment without interfering with native biological processes. burleylabs.co.uk This is particularly useful for creating probes that can be used in living cells. The design and synthesis of these molecular probes are often supported by specialized core facilities that provide expertise and infrastructure for synthetic chemistry. embl.org

The table below outlines some of the strategies used in the chemical synthesis and derivatization for creating research probes:

| Strategy | Reagents/Techniques | Purpose |

| Derivatization of Hydroxyl Groups | Isonicotinoyl chloride (INC), 4-dimethylaminopyridine. nih.gov | To modify phenolic and oxime hydroxyl groups for enhanced detection. nih.gov |

| Parallel Derivatization | Methoxyamine, Dansyl chloride. nih.gov | Simultaneous analysis of carbonyl and phenolic hydroxyl-containing compounds. nih.gov |

| Bio-orthogonal Chemistry | Click chemistry. hollins.edu | To label biomolecules in a cellular environment. burleylabs.co.uk |

| Solid-Phase Synthesis | Immobilization on a matrix. nih.gov | To create affinity probes for target identification. nih.gov |

These synthetic and derivatization strategies are crucial for developing the chemical tools necessary to dissect the complex biological activities of compounds like this compound.

Methodologies for Analog and Derivative Generation

The generation of this compound analogs and derivatives primarily involves the chemical modification of its core triterpenoid scaffold. These modifications are designed to alter the compound's physicochemical properties, such as solubility and stability, and to enhance its biological activity. The methodologies are largely adapted from the extensive research on glycyrrhetinic acid and other triterpenoids.

Key synthetic transformations focus on the reactive functional groups of the this compound precursor, glycyrrhetinic acid, which include the hydroxyl group at the C-3 position, the ketone group at the C-11 position, and the carboxylic acid group at the C-30 position. Common methodologies include:

Esterification and Amidation: The carboxylic acid group at C-30 is a prime target for modification. Esterification with various alcohols or amidation with different amines can be achieved using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or through the formation of an acid chloride followed by reaction with the desired nucleophile. google.com These modifications can significantly impact the molecule's polarity and pharmacokinetic profile.

Modifications at the C-3 Position: The C-3 hydroxyl group is another key site for derivatization. It can be esterified or converted to other functional groups. More advanced techniques, such as palladium-catalyzed coupling reactions and 1,3-dipolar cycloadditions, have been employed to introduce novel aryl, heteroaryl, and spiro-pyrazole moieties at this position in related glycyrrhetinic acid derivatives. chemmethod.com

Reduction Reactions: The ketone at C-11 and the carboxylic acid at C-30 can be reduced to the corresponding hydroxyl groups using reducing agents like sodium borohydride (B1222165) or more complex metal hydrides. aimspress.com This alters the geometry and electronic properties of the molecule.

Glycosylation: Introduction of sugar moieties to the triterpenoid backbone is a common strategy to improve water solubility and modulate biological activity. The glycal method, employing iodine-containing promoters, is one such technique used for preparing triterpene glycosides. google.com

Synthesis of Heterocyclic Derivatives: The A-ring of the triterpenoid scaffold can be used as a foundation for constructing fused heterocyclic rings, such as indoles and pyrazoles. researchgate.net This is often achieved by first introducing a reactive handle, like a formyl group, and then performing condensation reactions with appropriate reagents.

These synthetic approaches allow for the creation of a diverse library of this compound-related compounds, which can then be screened for improved biological activity.

Exploration of Structure-Activity Relationships through Systematic Chemical Modification

The systematic chemical modification of the this compound scaffold, guided by the principles of structure-activity relationship (SAR) studies, is crucial for optimizing its therapeutic potential. SAR studies aim to identify the key structural features (pharmacophores) responsible for the compound's biological effects and to understand how different functional groups contribute to its activity.

For triterpenoids like this compound, SAR studies have revealed several important trends, primarily focusing on anti-inflammatory and antiviral activities:

The Importance of the C-3 Position: The nature of the substituent at the C-3 position is critical for biological activity. For instance, studies on related triterpenes have shown that a carbonyl group at C-3 can enhance anti-inflammatory activity compared to a hydroxyl group. livrosgratis.com.br Furthermore, the introduction of bulky or heterocyclic groups at this position can significantly modulate the compound's cytotoxic and antiviral properties. chemmethod.comnih.gov

Influence of the C-11 Ketone: The presence of the C-11 ketone group is often important for the anti-inflammatory activity of glycyrrhetinic acid derivatives. Its reduction can lead to a decrease in this specific activity, although it may enhance other properties.

Modifications at the C-30 Carboxyl Group: The free carboxyl group at C-30 is often necessary for certain biological activities. However, its esterification or amidation can lead to derivatives with altered pharmacokinetic properties and potentially different biological profiles. researchgate.net For example, C-28 amidation in some triterpenoids has been shown to be important for preventing HIV integration. researchgate.net

A summary of key SAR findings for related triterpenoids, which can inform the study of this compound, is presented in the table below.

| Compound/Derivative Class | Modification | Impact on Biological Activity | Reference |

| Glycyrrhetinic Acid Derivatives | Introduction of aryl and spiro-pyrazole groups at C-3 | Enhanced antitumor activity | chemmethod.com |

| Triterpenes (Lupane series) | Carbonyl group at C-3 vs. hydroxyl group | Increased anti-inflammatory activity | livrosgratis.com.br |

| Triterpenoids | Hydroxyl group at C-24 | Beneficial for 5-LOX and COX-1 inhibition | mdpi.com |

| Glycyrrhetinic Acid Derivatives | Fused indole (B1671886) and pyrazole (B372694) rings on the A-ring | PTP1B inhibitory activity | researchgate.net |

| Betulinic Acid Derivatives | C-3 acylation and C-28 amidation | Inhibition of HIV maturation and integration | researchgate.net |

These SAR studies, conducted through the synthesis and biological evaluation of a wide array of derivatives, provide a rational basis for the design of new this compound analogs with improved therapeutic profiles. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies can further refine this process by predicting the activity of novel compounds before their synthesis. nih.gov

Perspectives and Future Directions in Fundamental Cicloxolone Research

Unraveling Complex Non-Specific Mechanisms and Multifactorial Effects

The antiviral action of cicloxolone (B1199628) is characterized by its broad-spectrum efficacy against a range of DNA and RNA viruses, including herpes simplex virus (HSV), vesicular stomatitis virus (VSV), and myxoviruses. This wide range of activity suggests that this compound's primary mode of action is not directed at a specific viral component but rather involves the modulation of host cellular processes that are essential for viral replication. umcs.pl

Research indicates that this compound's antiviral effects are likely due to non-specific disturbances of cell membrane functions. These disturbances can interfere with various stages of the viral life cycle, from attachment and entry to replication and egress. The compound has been shown to reduce the infectious yield of viruses like HSV-1 and HSV-2 by 1,000 to 100,000-fold. gla.ac.uk

Future research should aim to elucidate the precise nature of these membrane perturbations. Investigating the impact of this compound on membrane fluidity, lipid raft composition, and the function of membrane-associated proteins will be crucial. Understanding these non-specific effects is fundamental to comprehending its broad antiviral activity and its potential for multifactorial effects on the host cell.

Identification of Novel Cellular Targets and Associated Pathways

While non-specific mechanisms are a key aspect of this compound's activity, there is also evidence suggesting interactions with specific cellular pathways. For instance, some studies on related compounds that inhibit cyclo-oxygenase-2 (COX-2) have pointed towards the involvement of Protein Kinase C beta(1) (PKCβ(1)) dependent pathways in inducing apoptosis in cancer cells. nih.gov Although not directly demonstrated for this compound, exploring similar pathways could reveal novel targets.

Future investigations should focus on identifying specific host cell proteins and signaling cascades that are modulated by this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening approaches could be employed to pull down and identify direct binding partners of this compound. Once potential targets are identified, their role in the observed biological effects can be validated through functional studies. Cellular processes such as SUMOylation have also been proposed as potential targets for antiviral therapies and warrant investigation in the context of this compound. frontiersin.org

Development of Advanced Research Tools and Assays for Biological Interrogation

To dissect the complex biological activities of this compound, the development and application of advanced research tools and assays are paramount. High-content imaging and automated microscopy can provide spatial and temporal information on how this compound affects cellular morphology, protein localization, and viral replication dynamics within single cells.

Furthermore, the creation of fluorescently-labeled or biotinylated derivatives of this compound could serve as powerful probes for live-cell imaging and biochemical assays to track its subcellular localization and identify interacting molecules. The use of "-omics" technologies, including transcriptomics, proteomics, and metabolomics, will be instrumental in obtaining a global view of the cellular response to this compound treatment. Computational methods, such as molecular docking and molecular dynamics simulations, can also be employed to predict potential binding sites on identified target proteins. nih.gov

Broader Implications for Understanding Host-Pathogen Interactions and Basic Cell Biology

The study of this compound's mechanism of action has broader implications for our understanding of fundamental cellular processes and how they are exploited by pathogens. host-pathogen-biology.frpasteur.fr By interfering with host functions that are critical for viral replication, this compound can be used as a chemical probe to dissect these host-pathogen interactions. csic.escsic.es

For example, its impact on the Golgi apparatus and protein glycosylation provides a tool to study the importance of these processes for the maturation and trafficking of viral glycoproteins. Research into how pathogens manipulate host cell architecture and metabolism is a growing field, and this compound can contribute to understanding the conflict between organelles and microbes and the regulation of intracellular compartments during infection. febs.org The insights gained from studying this compound can help identify novel host-directed therapeutic strategies that are less prone to the development of viral resistance.

Comparative Studies with Related Triterpenoid (B12794562) Compounds and Their Mechanisms

This compound belongs to a class of triterpenoid compounds that includes carbenoxolone (B1668346), glycyrrhizinic acid, betulin, betulinic acid, and oleanolic acid, many of which also exhibit antiviral properties. umcs.plgoogle.com Comparative studies among these related compounds are essential to identify common and distinct mechanisms of action.

For instance, both this compound and carbenoxolone have been shown to inhibit the replication of HSV, with this compound being the more potent of the two. google.com Similarly, glycyrrhizinic acid has demonstrated virucidal activity against several viruses. umcs.pl By comparing the effects of these different triterpenoids on viral replication and host cell function, researchers can delineate the structure-activity relationships that govern their biological effects. This comparative approach can aid in the design of new derivatives with improved potency and specificity.

Table of Antiviral Activity of Triterpenoid Compounds

| Compound | Virus | Assay Type | EC50 | Cytotoxicity (CC50) | Therapeutic Index (TI) | Reference |

| Betulin | Vesicular Stomatitis Virus (VSV) | CPE Reduction | < 1.3 mg/ml | 30 mg/ml | > 18 | umcs.pl |

| Betulinic Acid | Vesicular Stomatitis Virus (VSV) | CPE Reduction | < 1.3 mg/ml | 20 mg/ml | > 18 | umcs.pl |

| Oleanolic Acid | Vesicular Stomatitis Virus (VSV) | CPE Reduction | < 1.3 mg/ml | 25 mg/ml | > 18 | umcs.pl |

| Betulin | Encephalomyocarditis Virus (EMCV) | CPE Reduction | < 1.3 mg/ml | 30 mg/ml | > 18 | umcs.pl |

| Betulinic Acid | Encephalomyocarditis Virus (EMCV) | CPE Reduction | < 1.3 mg/ml | 20 mg/ml | > 18 | umcs.pl |

| Oleanolic Acid | Encephalomyocarditis Virus (EMCV) | CPE Reduction | < 1.3 mg/ml | 25 mg/ml | > 18 | umcs.pl |

| This compound Sodium | Vesicular Stomatitis Virus (VSV) | Plaque Reduction | ~100 µM (for 10-fold yield reduction) | - | - | gla.ac.uk |

| This compound Sodium | Herpes Simplex Virus 1 (HSV-1) | Yield Reduction | 300 µM (for 1000 to 100,000-fold reduction) | - | - | gla.ac.uk |

| This compound Sodium | Herpes Simplex Virus 2 (HSV-2) | Yield Reduction | 300 µM (for 1000 to 100,000-fold reduction) | - | - | gla.ac.uk |

Q & A

Q. What is the established mechanism of action of Cicloxolone in antiviral studies?

this compound exhibits broad-spectrum antiviral activity primarily by disrupting Golgi function, which impairs vesicular stomatitis virus glycoprotein transport . This non-specific mechanism complicates its use in targeted antiviral therapy but provides a foundation for studying host-pathogen interactions. Researchers should prioritize assays measuring Golgi integrity (e.g., immunofluorescence for Golgi markers) and viral glycoprotein trafficking (e.g., pulse-chase experiments) to validate its effects .

Q. What experimental models are commonly used to study this compound’s efficacy?

In vitro models include cell lines susceptible to vesicular stomatitis virus (VSV) or other enveloped viruses, with viability assays (e.g., MTT) to quantify cytotoxicity. In vivo studies often use murine models infected with VSV or herpesviruses, focusing on viral load reduction and histopathological analysis of affected tissues. Ensure consistency in dosing regimens and include controls for Golgi-specific inhibitors to isolate this compound’s effects .

Q. How can researchers verify the purity and identity of this compound in experimental setups?

For known compounds, cross-reference spectral data (e.g., NMR, HPLC) with literature values. For novel derivatives, provide full characterization (e.g., high-resolution mass spectrometry, elemental analysis) and purity assessments (≥95% by chromatography). Always cite the CAS registry number (35703-32-3) for unambiguous identification .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity be resolved in antiviral studies?

Contradictions often arise from varying cell types or assay conditions. To address this:

- Perform dose-response curves across multiple cell lines (e.g., epithelial vs. immune cells).

- Compare cytotoxicity thresholds (CC50) with antiviral efficacy (IC50) to calculate selectivity indices.

- Use transcriptomic profiling to identify cell-specific pathways affected by this compound .

Q. What methodological frameworks are optimal for designing studies on this compound’s host-targeted antiviral effects?

Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time):

- Population: Specific cell/virus systems (e.g., VSV-infected hepatocytes).

- Intervention: this compound dosing aligned with Golgi disruption kinetics.

- Comparison: Controls with Golgi-specific inhibitors (e.g., Brefeldin A).

- Outcome: Quantify viral replication (qPCR) and Golgi integrity (confocal microscopy).

- Time: Time-course experiments to capture dynamic effects .

Q. How can researchers integrate this compound into combination therapy studies while avoiding mechanistic redundancy?

- Screen this compound with direct-acting antivirals (e.g., protease inhibitors) to assess synergism via Chou-Talalay analysis.

- Prioritize compounds targeting viral entry/egress to exploit this compound’s Golgi disruption.

- Use factorial experimental designs to isolate interaction effects .

Methodological Considerations

Q. What statistical tools are critical for analyzing this compound’s dose-dependent effects?

Q. How should researchers address literature gaps in this compound’s long-term antiviral resistance profiles?

Q. What protocols ensure reproducibility in this compound studies?

- Detailed experimental sections: Include exact reagent sources (e.g., Sigma-Aldridge Cat#), instrument settings, and raw data deposition (e.g., Zenodo).

- Pre-register study designs on platforms like Open Science Framework.

- Replicate key findings in ≥3 independent experiments, with blinded analysis where feasible .

Data Interpretation Challenges

Q. How to differentiate this compound’s direct antiviral effects from off-target immunomodulation?

- Use knockout models (e.g., IFNAR1⁻/⁻ cells) to isolate immune pathway contributions.

- Pair this compound with immunosuppressive agents (e.g., dexamethasone) in in vivo studies.

- Measure cytokine profiles (e.g., IL-6, IFN-γ) alongside viral titers .

Q. What strategies mitigate confounding variables in this compound’s pharmacokinetic studies?

- Employ LC-MS/MS for precise plasma/tissue concentration measurements.

- Account for protein binding using equilibrium dialysis.

- Use physiologically based pharmacokinetic (PBPK) modeling to predict organ-specific exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.